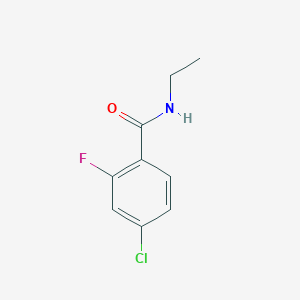![molecular formula C17H17Cl2N3O3 B5427367 N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5427367.png)
N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as DFU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFU is a selective antagonist for the sigma-1 receptor, which is a protein found in the central nervous system and has been implicated in various physiological and pathological processes.
科学研究应用
DFU has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke. DFU has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
作用机制
DFU acts as a selective antagonist for the sigma-1 receptor, which is a chaperone protein that regulates various cellular processes, including calcium signaling, protein folding, and cell survival. By antagonizing the sigma-1 receptor, DFU modulates these cellular processes and exerts its neuroprotective and neuromodulatory effects.
Biochemical and Physiological Effects
DFU has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity. DFU has been shown to reduce oxidative stress and inflammation, which are implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
DFU has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DFU has some limitations, including its relatively low potency and its limited solubility in aqueous solutions.
未来方向
DFU has shown promising results in preclinical studies, and there is a growing interest in its potential therapeutic applications. Future research could focus on optimizing the synthesis method of DFU to improve its potency and solubility. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and neuromodulatory effects of DFU. Clinical trials are also needed to evaluate the safety and efficacy of DFU in humans for various neurological and psychiatric disorders.
Conclusion
In conclusion, DFU is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFU acts as a selective antagonist for the sigma-1 receptor and has been shown to have neuroprotective and neuromodulatory effects in various neurological and psychiatric disorders. DFU has several advantages for lab experiments, but also has some limitations. Future research could focus on optimizing the synthesis method of DFU and elucidating its molecular mechanisms to further explore its therapeutic potential.
合成方法
DFU can be synthesized through a multi-step process that involves the condensation of 2,4-dichlorophenylacetic acid with furoylpiperazine, followed by the reduction of the resulting imide with sodium borohydride. The final product is obtained after recrystallization from ethanol.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3/c18-12-3-4-14(13(19)10-12)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJHYZTSYZOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5427287.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5427295.png)
![4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B5427309.png)
![3-phenoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5427318.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5427326.png)
![N-(4-bromophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427333.png)
![N-{2-oxo-2-[(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)amino]ethyl}benzamide](/img/structure/B5427335.png)
![4-amino-N-{4-[2-(1,3-benzodioxol-5-yl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5427341.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-4-morpholin-4-ylbutanamide](/img/structure/B5427343.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5427365.png)
![N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B5427374.png)
![N-(2-ethoxyphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5427375.png)
